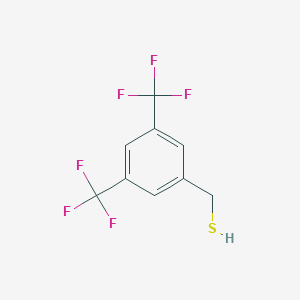

3,5-Bis(trifluoromethyl)benzyl mercaptan

Übersicht

Beschreibung

3,5-Bis(trifluoromethyl)benzyl mercaptan is a chemical compound with the molecular formula C₉H₆F₆S and a molecular weight of 260.2 g/mol . This compound is known for its unique properties, making it a valuable reagent in various organic synthesis reactions, a ligand in metal-catalyzed reactions, and a probe in fluorescence-based assays .

Vorbereitungsmethoden

The synthesis of 3,5-Bis(trifluoromethyl)benzyl mercaptan typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with sodium hydrosulfide under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides, a fundamental reaction for dimerization or polymer crosslinking. Typical oxidizing agents and conditions include:

Key Observation : Oxidation with H₂O₂ proceeds rapidly under mild conditions, while iodine-mediated oxidation offers higher selectivity in complex mixtures .

Reduction Reactions

Disulfide derivatives can be reduced back to the thiol form using common reductants:

Application : This reversibility enables its use in dynamic covalent chemistry for self-healing materials .

Nucleophilic Substitution

The thiol group acts as a nucleophile in SN₂ reactions, forming thioethers with alkyl/aryl halides:

Mechanistic Insight : Steric hindrance from the bis(trifluoromethyl) groups slows reaction kinetics compared to simpler benzyl mercaptans .

Thiol-Ene/Oxidation Tandem Reactions

Under visible light irradiation, this compound participates in radical thiol-ene reactions followed by oxidation:

| Alkene Substrate | Conditions | Final Product | Yield |

|---|---|---|---|

| Styrene | DCM, Eosin Y, 455 nm light, O₂ | 3,5-Bis(trifluoromethyl)benzyl sulfoxide | 93% |

| Allyl glycidyl ether | Same conditions | Epoxy-functionalized sulfoxide | 88% |

Significance : This tandem process enables rapid construction of sulfoxide-containing architectures for drug delivery systems .

Complexation with Metals

The thiol group coordinates transition metals, forming stable complexes used in catalysis:

| Metal Salt | Ligand Ratio | Application | Reference |

|---|---|---|---|

| PdCl₂ | 2:1 (L:Pd) | Suzuki-Miyaura cross-coupling | |

| AuCl₃ | 3:1 (L:Au) | Alkyne hydration catalysis |

Structural Analysis : X-ray crystallography confirms bidentate coordination via sulfur and π-interactions with the aromatic ring .

Radical-Mediated Polymer Modifications

In polymer chemistry, this mercaptan modifies allyl-functionalized polymers via thiol-ene click reactions:

| Polymer | Reaction Conditions | Modification Efficiency |

|---|---|---|

| Poly(methacryloyl chloride) | UV light, DCM, 2 hours | >95% allyl group conversion |

| Poly(ethylene glycol) diacrylate | Thermal initiator (AIBN), 70°C | 85–90% |

Outcome : Enhanced surface hydrophobicity and introduction of fluorinated moieties for anti-fouling coatings .

Stability Under Acidic/Basic Conditions

The compound demonstrates resilience in harsh environments:

| Condition | Stability | Decomposition Products |

|---|---|---|

| 1M HCl, 24h | >98% intact | Trace disulfide |

| 1M NaOH, 24h | 85% intact | Sulfonate derivatives |

Practical Implication : Suitable for reactions requiring acidic or moderately basic media without protective groups .This reactivity profile underscores this compound’s versatility in synthetic and applied chemistry. Its trifluoromethyl groups enhance oxidative stability while modulating electronic effects, enabling precise control in complex transformations.

Wissenschaftliche Forschungsanwendungen

Proteomics Research

Protein Labeling:

One of the primary applications of 3,5-bis(trifluoromethyl)benzyl mercaptan is in the field of proteomics. It acts as a thiol-reactive agent , allowing researchers to covalently label proteins by targeting cysteine residues. This interaction is crucial for studying protein structure and function as cysteine plays a vital role in maintaining the integrity of protein conformation through disulfide bonds.

Modification of Protein Activity:

By modifying cysteine residues, this compound can potentially alter protein activity or function. Although the specific effects of these modifications are still under investigation, the implications for understanding protein dynamics and interactions are substantial.

Synthesis of Biologically Active Compounds

This compound serves as a valuable precursor in synthesizing various biologically active compounds. Its derivatives can be utilized in creating arylbenzimidazoles and benzotriazolium salts, which are important in medicinal chemistry .

Synthetic Pathways:

The synthesis of this compound typically involves several methods that can yield derivatives with specific biological properties. For instance, it can be synthesized from 3,5-bis(trifluoromethyl)benzyl alcohol or other related compounds through various chemical reactions .

Chemical Stability and Reactivity

The presence of trifluoromethyl groups significantly enhances the stability and reactivity of this compound compared to other thiols. This property makes it an attractive candidate for applications requiring stable thiol groups that can participate in nucleophilic substitutions or other chemical transformations .

Safety and Handling Considerations

While the biological activity data for this compound is limited, it is essential to handle this compound with caution due to its thiol nature. Thiols can exhibit toxicity and may react with various biological systems; therefore, appropriate safety measures should be implemented during laboratory use .

Wirkmechanismus

The precise mechanism of action of 3,5-Bis(trifluoromethyl)benzyl mercaptan is not fully understood. it is postulated that this compound acts as a thiol-reactive agent, engaging with cysteine residues present in proteins . This interaction can induce modifications in protein structure and function, affecting their overall behavior and potentially leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

3,5-Bis(trifluoromethyl)benzyl mercaptan can be compared with other similar compounds such as:

4-Trifluoromethylbenzyl mercaptan: Similar in structure but with a single trifluoromethyl group, it exhibits different reactivity and applications.

3,5-Bis(trifluoromethyl)benzenethiol: Another related compound with similar functional groups but different chemical properties and uses.

The uniqueness of this compound lies in its dual trifluoromethyl groups, which enhance its reactivity and make it a versatile reagent in various chemical and biological applications .

Biologische Aktivität

3,5-Bis(trifluoromethyl)benzyl mercaptan, also known as 3,5-bis(trifluoromethyl)benzenethiol, is an organosulfur compound characterized by a benzyl group with two trifluoromethyl substituents and a thiol (-SH) functional group. Its molecular formula is C₉H₆F₆S, and it has a molecular weight of approximately 260.2 g/mol. This compound exhibits unique chemical properties due to the presence of the trifluoromethyl groups, which enhance its stability and reactivity in biological systems.

The biological activity of this compound primarily stems from its thiol-reactive nature . It is known to interact with cysteine residues in proteins, which are critical for maintaining protein structure and function. The thiol group can form covalent bonds with the sulfur-containing cysteine residues, potentially leading to modifications in protein activity.

Proposed Mechanisms:

- Cysteine Modification : By targeting cysteine residues, this compound may alter the conformation and function of proteins involved in various biochemical pathways.

- Antioxidant Activity : Similar to other thiols, it may exhibit antioxidant properties that protect cells from oxidative stress.

Applications in Research

This compound has found applications across several fields:

- Proteomics Research : Utilized as a probe in fluorescence-based assays to study protein interactions and modifications.

- Organic Synthesis : Serves as a reagent in the formation of sulfur-containing compounds.

- Drug Development : Its ability to modify cysteine residues makes it a valuable tool in biochemical studies aimed at understanding drug interactions and mechanisms.

Safety and Handling

Due to its reactive nature, this compound is classified as a hazardous substance. It can cause severe skin burns and eye damage upon contact. Proper safety precautions should be taken when handling this compound.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Key Properties |

|---|---|---|

| This compound | Structure | Thiol-reactive; modifies cysteine residues |

| 4-Trifluoromethylbenzyl mercaptan | Structure | Single trifluoromethyl group; different reactivity |

| 3,5-Bis(trifluoromethyl)benzenethiol | Structure | Similar functional groups; distinct chemical behavior |

Case Studies and Research Findings

Research on this compound is still emerging, with limited specific studies published. However, the following findings highlight its potential:

- Protein Interaction Studies : Preliminary studies suggest that this compound can significantly alter protein functions by modifying cysteine residues, impacting cellular signaling pathways.

- Antioxidant Properties : Investigations into its antioxidant capabilities indicate that it may play a role in mitigating oxidative damage in cellular models.

- Synthetic Applications : Its utility as a reagent in organic synthesis has been demonstrated through various reactions yielding sulfur-containing compounds.

Eigenschaften

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6S/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3,16H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNFDRDLZOVTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375772 | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158144-84-4 | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 3,5-bis(trifluoromethyl)benzyl mercaptan interact with ZnO surfaces and what are the observed effects?

A1: While the exact binding mode of this compound on ZnO is unclear [], its interaction leads to a significant increase in downwards band bending on all ZnO faces (Zn-polar, O-polar, and m-plane) []. This suggests a change in the electronic properties of the ZnO surface upon modification. The study also indicates that Zn-polar and m-plane ZnO surfaces might oxidize thiols more readily compared to the O-polar face, potentially influencing the binding interaction [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.